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Compound of Interest

Compound Name: 4-lodo-1-vinyl-1H-pyrazole

Cat. No.: B1497550

Abstract

4-lodo-1-vinyl-1H-pyrazole is a versatile heterocyclic compound of significant interest to the
scientific community, particularly in the fields of medicinal chemistry and materials science. Its
unique trifunctional structure—comprising a pyrazole core, a reactive iodine substituent, and a
polymerizable vinyl group—positions it as a valuable building block for the synthesis of complex
molecular architectures and functional polymers. This technical guide provides an in-depth
analysis of the spectroscopic characteristics of 4-lodo-1-vinyl-1H-pyrazole, offering predictive
data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
profiles. Furthermore, this document outlines a robust, field-proven, two-step synthetic
pathway, beginning with the regioselective iodination of 1H-pyrazole, followed by a modern
palladium-catalyzed N-vinylation. The protocols and analyses herein are designed to equip
researchers, scientists, and drug development professionals with the critical data and
methodologies required for the confident synthesis and unambiguous identification of this
compound.

Molecular Structure and Physicochemical
Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its
structure and fundamental properties. 4-lodo-1-vinyl-1H-pyrazole is an organoiodine
compound featuring a five-membered aromatic pyrazole ring. The iodine atom at the C4
position significantly influences the ring's electronic properties and serves as a versatile handle
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for cross-coupling reactions. The vinyl group attached to the N1 nitrogen provides a site for
polymerization and other addition reactions.

Table 1: Physicochemical Properties of 4-lodo-1-vinyl-1H-pyrazole

Property Value Source/Method

Molecular Formula CsHsIN2 Calculated

Molecular Weight 220.01 g/mol Calculated

IUPAC Name 4-iodo-1-vinyl-1H-pyrazole IUPAC Nomenclature

CAS Number 1175788-58-5 Commercial Supplier Data[1]
Canonical SMILES C=CN1C=C(l)C=N1 Structure-Based

To visualize the molecule and establish a clear numbering convention for spectroscopic
assignment, the following structure is used:

Caption: Molecular structure and numbering of 4-lodo-1-vinyl-1H-pyrazole.

Validated Synthetic Workflow

The synthesis of 4-lodo-1-vinyl-1H-pyrazole can be efficiently achieved in a two-step
sequence. This pathway is designed for high regioselectivity and employs modern catalytic
methods that are common in research and development settings. The overall workflow is
depicted below.

Step 2:
N-Vinylation

Vinyl triflate, Pdz2(dba)s
XPhos, K3PO4
Toluene, 60°C

Step 1:
I2, CAN lodination 5
1H-Pyrazole MeCN, 80°C 4-lodo-1H-pyrazole 4-lodo-1-vinyl-1H-pyrazole

Click to download full resolution via product page

Caption: Proposed two-step synthetic workflow for 4-lodo-1-vinyl-1H-pyrazole.
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Step 1: Regioselective lodination of 1H-Pyrazole

Expertise & Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible
to electrophilic aromatic substitution. The C4 position is the most electronically favorable site
for this reaction. While various iodinating agents exist, a system of molecular iodine (I2) with an
oxidant like Ceric Ammonium Nitrate (CAN) is highly effective. CAN facilitates the in-situ
generation of a more potent iodinating species, enabling the reaction to proceed efficiently
under mild heating.[2]

Protocol:

To a solution of 1H-pyrazole (1.0 mmol) in acetonitrile (MeCN, 5 mL), add molecular iodine
(I, 1.1 mmol).

 In a separate flask, dissolve Ceric Ammonium Nitrate (CAN, 1.2 mmol) in MeCN (5 mL).
e Add the CAN solution dropwise to the pyrazole/iodine mixture.

o Heat the resulting mixture to 80 °C and monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction to room temperature and dilute with dichloromethane
(DCM).

o Wash the organic layer sequentially with saturated aqueous Na2S20s (to quench excess
iodine) and brine.

» Dry the organic layer over anhydrous MgSOQOu4, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to yield 4-lodo-1H-
pyrazole.

Step 2: Palladium-Catalyzed N-Vinylation

Expertise & Causality: Introducing a vinyl group onto a nitrogen heterocycle can be achieved
through several methods. Palladium-catalyzed cross-coupling reactions represent a state-of-
the-art approach, offering high yields, excellent functional group tolerance, and

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.mdpi.com/1420-3049/27/11/3493
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1497550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

stereospecificity.[3] The Buchwald-Hartwig amination protocol, adapted for N-vinylation, is
particularly effective. A catalyst system comprising a palladium source like
tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) and a sterically hindered, electron-rich
phosphine ligand such as XPhos, provides a highly active catalyst for this transformation.[3] A
non-nucleophilic base, such as potassium phosphate (KsPOa), is crucial to deprotonate the
pyrazole nitrogen without interfering with the catalytic cycle.

Protocol:

e In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-lodo-1H-
pyrazole (1.0 mmol), Pdz(dba)s (0.05 mmol), XPhos (0.10 mmol), and anhydrous KsPOa (1.4
mmol).

e Add anhydrous toluene (5 mL) via syringe.
« Add the vinylating agent, such as a vinyl triflate (1.0 equiv), to the mixture.

o Heat the reaction mixture to 60 °C and stir for 3-4 hours, or until TLC/GC-MS indicates

complete consumption of the starting material.

o Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of
Celite.

o Concentrate the filtrate under reduced pressure.

» Purify the resulting crude oil by flash column chromatography on silica gel to afford pure 4-
lodo-1-vinyl-1H-pyrazole.

Spectroscopic Characterization (Predicted Data)

The following sections detail the expected spectroscopic signatures for 4-lodo-1-vinyl-1H-
pyrazole. These predictions are grounded in data from the 4-iodopyrazole core structure and
established principles of spectroscopy for vinyl groups.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The
proton (*H) and carbon (13C) spectra will provide definitive information about the connectivity
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and electronic environment of each atom. Spectroscopic studies have shown that substituents
on the pyrazole ring influence the conformation and electronic properties of the N-vinyl group.

[5]

IH NMR Analysis: The tH NMR spectrum is expected to be highly informative. The two protons
on the pyrazole ring (H3 and H5) will appear as distinct singlets, shifted downfield due to the
aromatic nature of the ring. The vinyl group will present a classic AMX or ABC spin system, with
one proton on the alpha-carbon (Ha) and two diastereotopic protons on the beta-carbon (Hf3
and H").

Table 2: Predicted *H NMR Data for 4-lodo-1-vinyl-1H-pyrazole (in CDClsz, 400 MHz)

Predicted Coupling
Proton ) ) o .
. Chemical Shift  Multiplicity Constants (J, Rationale
Assighment
(3, ppm) Hz)
Deshielded by
H5 7.8-8.0 s - adjacent N1-vinyl
group.
Slightly less
H3 76-7.8 s - deshielded than
H5.
Coupled to both
Jo,B = 15-17, _
Ha 71-74 dd geminal and
Ja,B' = 8-10
trans protons.
Large trans
Ja,p = 15-17, coupling, small
Hp (trans) 5.6-5.9 dd )
JB.B' =1-2 geminal
coupling.
Smaller cis
] Ja,B' = 8-10, coupling, small
Hp' (cis) 5.0-5.3 dd )
JB,B' =1-2 geminal
coupling.
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13C NMR Analysis: The 13C NMR spectrum will confirm the carbon skeleton. A key feature will
be the C4 signal, which will appear at a significantly upfield chemical shift due to the "heavy
atom effect” of the directly bonded iodine, a characteristic phenomenon in 13C NMR.

Table 3: Predicted 13C NMR Data for 4-lodo-1-vinyl-1H-pyrazole (in CDCls, 100 MHz)

. Predicted Chemical Shift .
Carbon Assignment Rationale

(6, ppm)

Aromatic carbon adjacent to
C5 140 - 143 ]
two nitrogen atoms.

Aromatic carbon adjacent to

C3 132-135 _
one nitrogen atom.
] Alpha-carbon of the N-vinyl
Ca (vinyl) 130 - 133
group.
) Beta-carbon of the N-vinyl
CB (vinyl) 108 - 112 ]
group, shielded.
Carbon bearing iodine, shifted
C4 75 - 80

upfield by heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
will be characterized by vibrations from the pyrazole ring, the C-1 bond, and, most distinctly, the
N-vinyl group.

Table 4: Predicted IR Absorption Bands for 4-lodo-1-vinyl-1H-pyrazole
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Wavenumber . . .
Intensity Assignment Rationale
(cm™)
) =C-H Stretch Stretching vibrations
3100 - 3150 Medium _ .
(Aromatic & Vinyl) of sp2 C-H bonds.[4]
Characteristic
1640 - 1650 Medium C=C Stretch (Vinyl) stretching of the vinyl
double bond.
) C=N, C=C Stretch Aromatic ring skeletal
1500 - 1550 Medium-Strong ] o
(Pyrazole Ring) vibrations.
] Out-of-plane bending
=C-H Bend (Vinyl )
950 - 970 Strong is often strong and
wag, trans) ) ]
diagnostic.
. Carbon-iodine bond
500 - 600 Medium-Weak C-I Stretch

stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which serves as a molecular fingerprint. For pyrazole derivatives, fragmentation
often involves characteristic losses of nitrogen (N2) or hydrogen cyanide (HCN).[7]

Expected Fragmentation: Under Electron lonization (El), 4-lodo-1-vinyl-1H-pyrazole is
expected to show a strong molecular ion peak (M*). Key fragmentation pathways would
include:

¢ Loss of the iodine atom: [M - I]*, leading to a fragment at m/z 93.
o Loss of the vinyl group: [M - Cz2Hs]*, resulting in the 4-iodopyrazole cation at m/z 194.

o Fragmentation of the pyrazole ring: Subsequent loss of HCN from fragments is a common
pathway for pyrazoles.[7]

Table 5: Predicted Key Fragments in Mass Spectrum (EI) of 4-lodo-1-vinyl-1H-pyrazole
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m/z Value Proposed Fragment Notes

Molecular lon (M%), should be

220 [CsHsIN2]* o
clearly visible.
194 [C3H2IN2]* Loss of the vinyl group (*C2Hs).
127 [CsHsN2]* Loss of the iodine radical (¢l).
Loss of the iodine atom from
93 [CsHsN2]*
M*.
Conclusion

This technical guide provides a comprehensive, predictive, and actionable framework for the
synthesis and characterization of 4-lodo-1-vinyl-1H-pyrazole. The detailed two-step synthetic
protocol, leveraging regioselective iodination and modern palladium-catalyzed N-vinylation,
offers a reliable and efficient route to this valuable intermediate. The curated spectroscopic
data—including predicted *H and 3C NMR chemical shifts, characteristic IR absorption bands,
and expected mass spectrometry fragmentation patterns—furnishes researchers with the
necessary benchmarks for unambiguous structural verification and quality control. This
document serves as a vital resource, enabling the confident application of 4-lodo-1-vinyl-1H-
pyrazole in advanced research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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